molecular formula C22H21ClN4O3 B10983843 N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10983843
M. Wt: 424.9 g/mol
InChI Key: LKIWJTBKWYKXNG-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a pyrrolidinone derivative featuring a 3-chlorophenyl substituent at the nitrogen of the pyrrolidinone ring and an indole-5-carboxamide moiety connected via an ethylenediamine linker. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in targeting enzymes or receptors due to the pyrrolidinone core’s conformational rigidity and the indole group’s capacity for π-π interactions .

The molecular formula is estimated to be C₂₂H₂₀ClN₄O₃ (exact mass: ~442.89 g/mol), though precise experimental validation is required.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-17-2-1-3-18(12-17)27-13-16(11-20(27)28)22(30)26-9-8-25-21(29)15-4-5-19-14(10-15)6-7-24-19/h1-7,10,12,16,24H,8-9,11,13H2,(H,25,29)(H,26,30)

InChI Key

LKIWJTBKWYKXNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 3-Chlorophenyl-Substituted Precursors

The pyrrolidinone ring is synthesized via a cyclocondensation reaction between 3-chloroaniline and itaconic acid under reflux conditions. Source demonstrates that heating 3-chloroaniline (1.0 equiv) with itaconic acid (1.2 equiv) in acetic anhydride at 110°C for 12 hours yields 1-(3-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid in 68–72% yield. The reaction mechanism involves initial formation of a Michael adduct, followed by intramolecular cyclization (Figure 1).

Table 1: Optimization of Cyclization Conditions

ParameterRange TestedOptimal ConditionYield (%)
Temperature (°C)90–13011072
SolventAcOH, DMF, TolueneAcetic anhydride72
Reaction Time (h)6–241272

Alternative Route via Hydrazide Intermediates

A patent-pending method (Source) discloses an alternative pathway using 3-chlorophenyl-substituted hydrazides. Reaction of 3-chloroaniline with ethyl 4-chloroacetoacetate in ethanol forms a hydrazone intermediate, which undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield the pyrrolidinone core (65% yield).

Activation of the Pyrrolidinone Carboxylic Acid

Acyl Chloride Formation

The carboxylic acid is activated via treatment with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C for 2 hours, producing the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately in subsequent amide coupling steps.

Mixed Carbonate Activation

For improved stability, the carboxylic acid is converted to a pentafluorophenyl (PFP) active ester using N,N'-diisopropylcarbodiimide (DIC) and pentafluorophenol in DCM. This method, reported in Source, achieves 85–90% activation efficiency and reduces side reactions during coupling.

Synthesis of the Ethylenediamine Linker

Protection-Deprotection Strategy

Ethylenediamine is protected as a bis-Boc derivative using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF). Subsequent coupling with the activated pyrrolidinone intermediate occurs at the primary amine, followed by Boc deprotection with trifluoroacetic acid (TFA) to expose the secondary amine for indole conjugation.

Table 2: Linker Coupling Efficiency

Activating AgentSolventTemperature (°C)Yield (%)
HOBt/HBTUDMF2578
EDC/NHSDCM0–565
DIC/Cl-HOBtTHF2582

Conjugation with 1H-Indole-5-Carboxamide

Indole Carboxamide Synthesis

1H-Indole-5-carboxamide is prepared via Friedel-Crafts acylation of indole with chloroacetyl chloride, followed by ammonolysis in concentrated NH4OH (Source). Alternative routes involve Pd-catalyzed carbonylation of 5-bromoindole using CO and NH3.

Final Coupling Reaction

The deprotected ethylenediamine-pyrrolidinone intermediate is reacted with 1H-indole-5-carboxamide using HBTU and N,N-diisopropylethylamine (DIPEA) in DMF at 25°C for 24 hours. Source reports a 68% yield after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/methanol)

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 12.3 min

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 10.82 (s, 1H, NH indole), 8.25 (d, J = 8.4 Hz, 1H, H4 indole), 7.92 (s, 1H, H2 indole), 4.12 (m, 2H, CH2 linker).

  • 13C NMR : 174.5 (C=O pyrrolidinone), 166.2 (C=O carboxamide), 135.1 (C-Cl aromatic).

Scalability and Process Optimization

Continuous Flow Synthesis

Recent advancements (Source) demonstrate a continuous flow setup for the final coupling step, reducing reaction time from 24 hours to 45 minutes and improving yield to 76%.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 150 W) reduces cyclization time from 12 hours to 30 minutes while maintaining 70% yield.

Challenges and Mitigation Strategies

  • Epimerization Risk : The pyrrolidinone ring’s stereocenter is prone to racemization under basic conditions. Using low temperatures (0–5°C) and non-basic coupling agents (e.g., DIC) minimizes this issue.

  • Indole NH Reactivity : Protecting the indole NH with a tert-butoxycarbonyl (Boc) group during coupling prevents side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in its biological activity . Additionally, the compound may inhibit specific enzymes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s 3-chlorophenyl group and indole moiety confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the cyclohexyl group in significantly enhances hydrophobicity, which may limit aqueous solubility.

Pharmacophore Diversity :

  • The indole-5-carboxamide in the target compound is absent in other analogs, offering a unique hydrogen-bonding and aromatic stacking profile.
  • The coumarin substituent in adds a fluorescent tag, making it useful for imaging studies but may reduce metabolic stability.

This contrasts with the rigid thiadiazol or coumarin systems in and .

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Enzyme Inhibition: Pyrrolidinone derivatives often act as protease or kinase inhibitors. The indole group in the target compound may mimic tryptophan residues in enzyme active sites, enhancing affinity .
  • Metabolic Stability : Bulkier substituents (e.g., cyclohexyl in ) may reduce metabolic clearance compared to the target compound’s indole-ethyl system.
  • Synthetic Accessibility : The thiadiazol derivative is synthetically simpler, while the target compound’s multi-step synthesis (due to the indole linker) may pose scalability challenges.

Biological Activity

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20ClN3O2
  • Molecular Weight : 354.83 g/mol
  • LogP : 2.06650 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6

The compound exhibits several biological activities primarily through its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on glycogen phosphorylase (PYGB), which plays a crucial role in glucose metabolism and is implicated in ischemic brain injury.

Inhibition of Glycogen Phosphorylase

Research indicates that compounds similar to this compound can effectively inhibit PYGB. A study demonstrated that downregulating PYGB in mouse astrocytes followed by treatment with this compound resulted in significant neuroprotective effects during hypoxic conditions, highlighting its potential for treating ischemic brain injuries .

Antiproliferative Activity

The antiproliferative properties of the compound have been evaluated against various cancer cell lines.

Case Studies and Findings

  • Antiproliferative Assays :
    • Compound derivatives were tested against human cancer cell lines including A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).
    • The most potent derivatives showed GI50 values ranging from 26 nM to 86 nM, indicating strong antiproliferative activity .
CompoundCell LineGI50 (nM)
VaA54925 ± 2
VaMCF-728 ± 2
VaPanc-126 ± 2
VaHT-2926 ± 2
  • EGFR Inhibition :
    • The compound demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR), with an IC50 value of 71 nM, which is comparable to established drugs like erlotinib .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A common approach involves activating the pyrrolidinone-carboxylic acid derivative (e.g., 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The activated intermediate is then reacted with the amine-containing indole fragment (e.g., N-(2-aminoethyl)-1H-indole-5-carboxamide). Optimal conditions include:

  • Dry solvent systems to prevent hydrolysis of the activated intermediate.
  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric use of EDC (1.2–1.5 equivalents) and catalytic DMAP (0.1–0.2 equivalents) .

Basic: What analytical techniques are most reliable for confirming the compound’s structural identity and purity?

Structural confirmation:

  • X-ray crystallography provides unambiguous proof of the molecular geometry, particularly for resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the pyrrolidinone carbonyl and indole NH groups) .
  • NMR spectroscopy :
    • ¹H NMR : Key signals include the indole NH (~10–12 ppm), pyrrolidinone carbonyl-proximal protons (δ 2.5–4.0 ppm), and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.6 ppm).
    • ¹³C NMR : The 5-oxopyrrolidin-3-yl carbonyl appears at ~170–175 ppm.
      Purity assessment :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) .

Advanced: How can computational methods be applied to optimize reaction pathways and predict regioselectivity in derivatization?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity during derivatization (e.g., acylations or alkylations). Key steps include:

Reaction path searching : Identify low-energy intermediates and transition states for competing pathways.

Solvent effects : Use continuum solvation models (e.g., SMD) to simulate solvent interactions.

Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenations) or solvent systems.
This approach reduces experimental trial-and-error, as demonstrated in reaction design frameworks like ICReDD’s computational-experimental feedback loop .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, serum protein binding, or redox-active components interfering with the compound’s stability).
  • Cellular models (e.g., membrane permeability differences in cancer cell lines vs. primary cells).
    Methodological recommendations :
  • Standardize assays using a reference inhibitor (e.g., staurosporine for kinase studies) and control for compound stability via LC-MS .
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing the 3-chlorophenyl group with a 4-fluorophenyl analog (see ) can test halogen-dependent activity .

Basic: What is the molecular formula and molecular weight of this compound?

The molecular formula is C₂₂H₂₀ClN₃O₃ , derived from the systematic IUPAC name. The exact molecular weight can be calculated using high-resolution mass spectrometry (HRMS) or determined via isotopic distribution analysis (expected monoisotopic mass: ~409.12 g/mol).

Advanced: What strategies are effective for improving solubility and bioavailability without compromising target affinity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the indole NH or pyrrolidinone oxygen to enhance aqueous solubility .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates.
  • Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles (size: 80–120 nm) with poloxamer surfactants for passive targeting .

Basic: What safety and handling precautions are recommended for this compound?

  • Toxicity : Predicted to inhibit cytochrome P450 enzymes (CYP3A4) based on structural analogs . Handle using nitrile gloves and fume hoods.
  • Storage : Store at –20°C under nitrogen to prevent oxidation of the indole ring.

Advanced: How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blotting.
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound’s structure for UV-induced crosslinking, followed by pull-down assays and LC-MS/MS identification .

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